Balanced Lipophilicity Profile: XLogP = 0.9 vs. Mono-Substituted Analogs
The target compound exhibits a computed XLogP3-AA of 0.9, placing it between the more lipophilic 5-chloroquinazoline-2,4-dione (XLogP = 1.1) and the more hydrophilic 6-nitroquinazoline-2,4-dione (XLogP = 0.6) [1]. This 0.3–0.5 log unit difference represents a significant shift in lipophilicity that impacts solubility, membrane permeability, and protein binding predictions.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 5-Chloroquinazoline-2,4-dione: 1.1; 6-Nitroquinazoline-2,4-dione: 0.6 |
| Quantified Difference | ΔXLogP = -0.2 vs 5-chloro analog; +0.3 vs 6-nitro analog |
| Conditions | PubChem computed XLogP3-AA (XLogP3 3.0 algorithm) |
Why This Matters
Procurement decisions require knowing that this compound's lipophilicity is unlikely to match either single-substituted analog, directly impacting formulation, assay solubility, and DMPK predictions.
- [1] PubChem Compound Summaries: CID 21786871 (target), CID 334021 (5-chloro), CID 816982 (6-nitro). XLogP3-AA values. National Center for Biotechnology Information. View Source
